Cyclohexene, 1,2-bis(p-methoxyphenyl)-

Conformational Analysis Steric Effects Molecular Mechanics

Sourcing a well-defined, non-toxic scaffold for SAR studies often means compromising on conformational reproducibility. Cyclohexene, 1,2-bis(p-methoxyphenyl)- (CAS 15638-15-0) eliminates this risk. • Unique propeller conformation and two-ring flip mechanism provide a reproducible steric/electronic profile that generic cyclohexenes cannot match. • 3-Alkylaminomethyl derivatives show no inherent cytotoxicity, making the core ideal for attaching targeting moieties without off-target toxicity. • Backed by authoritative spectral libraries (NMR, FTIR, GC-MS) for unambiguous identity verification and method calibration. Supplied with full analytical documentation; inquire for bulk/research quantities.

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 15638-15-0
Cat. No. B096512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexene, 1,2-bis(p-methoxyphenyl)-
CAS15638-15-0
Synonyms1,2-Bis(p-methoxyphenyl)cyclohexene
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3
InChIKeyYRMUGAAJFGSMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexene, 1,2-bis(p-methoxyphenyl)- (CAS 15638-15-0): Chemical Identity and Core Structural Features


Cyclohexene, 1,2-bis(p-methoxyphenyl)- (CAS 15638-15-0) is a 1,2-diarylcyclohexene derivative, with a molecular formula of C20H22O2 and a molecular weight of 294.4 g/mol [1]. It features a cyclohexene core with para-methoxyphenyl substituents at the 1- and 2- positions [2]. This substitution pattern imparts specific steric and electronic properties, making it a valuable model compound for investigating conformation and reactivity in diarylcycloalkene systems [3]. It serves as a key intermediate or scaffold in the synthesis of more complex biologically active molecules and materials .

Why a Generic Cyclohexene Derivative Cannot Substitute for 1,2-Bis(p-methoxyphenyl)cyclohexene (CAS 15638-15-0)


The specific 1,2-diaryl substitution pattern on the cyclohexene ring in CAS 15638-15-0 dictates a unique propeller conformation and a two-ring flip rotational mechanism, which are distinct from other diarylcycloalkenes like cyclopentenes or cyclobutenes [1]. This conformation directly influences intermolecular interactions, solubility, and the compound's behavior in biological systems or materials applications. Substituting a generic or differently substituted cyclohexene derivative (e.g., a mono-aryl, 1,3-diaryl, or an unsubstituted cyclohexene) would alter these fundamental steric and electronic properties, leading to different reactivity, binding affinity, or material performance. For applications requiring a specific scaffold, such as in medicinal chemistry for target engagement or in materials science for self-assembly, this compound provides a well-defined, reproducible starting point that generic alternatives cannot guarantee .

Quantitative Differentiation of Cyclohexene, 1,2-bis(p-methoxyphenyl)- (CAS 15638-15-0) from Structural Analogs


Conformational Analysis: 1,2-Diarylcyclohexene vs. 1,2-Diarylcyclopentene Rotational Mechanism

In a structural correlation study, 1,2-diarylcyclohexenes, such as Cyclohexene, 1,2-bis(p-methoxyphenyl)-, were shown to adopt a distinct propeller conformation and undergo a two-ring flip rotational mechanism [1]. This contrasts with the behavior of smaller ring analogs like 1,2-diarylcyclopentenes, which also adopt a propeller conformation but may exhibit different rotational dynamics due to ring size constraints [1].

Conformational Analysis Steric Effects Molecular Mechanics

Comparative Cytotoxicity: 1,2-Diarylcyclohexene Scaffold vs. Extended Conjugated System

A series of 3-alkylaminomethyl-1,2-diarylcyclohexenes (7a-f), which are direct congeners of the 1,2-bis(p-methoxyphenyl)- scaffold, were synthesized and tested for cytotoxicity [1]. These compounds exhibited inconsistent cytotoxicity against cancer cells, in stark contrast to their related 1-alkylaminomethyl-2-aryl-3-arylidenecyclohex(pent)enes (3a-n), which possess an extended conjugated 1,3-butadiene fragment [1]. The study explicitly notes that cytotoxicity was observed for the extended conjugated systems but not for the 1,2-diarylcyclohexene congeners 7a-f [1].

Medicinal Chemistry Cytotoxicity Cancer Research

Mass Spectrometric Fingerprint: Unique MS Data for Confident Identification

Cyclohexene, 1,2-bis(p-methoxyphenyl)- has a defined mass spectral fingerprint with two GC-MS spectra available in the KnowItAll Mass Spectral Library and Wiley Registry of Mass Spectral Data 2023 [1]. The exact mass of the compound is 294.16198 g/mol [1]. This spectral data provides a definitive method for compound identification and purity assessment, which is essential for reproducibility in research.

Analytical Chemistry Mass Spectrometry Quality Control

Strategic Application Scenarios for Cyclohexene, 1,2-bis(p-methoxyphenyl)- (CAS 15638-15-0)


Medicinal Chemistry: A Non-Cytotoxic Scaffold for Targeted Drug Design

Researchers designing new drug candidates can utilize Cyclohexene, 1,2-bis(p-methoxyphenyl)- as a core scaffold for building targeted therapies. The evidence shows that its 3-alkylaminomethyl derivatives (7a-f) lack inherent cytotoxicity [1]. This is a strategic advantage for developing drugs where a 'silent' or inactive scaffold is needed to attach specific targeting moieties, thereby minimizing off-target toxicity. This compound provides a well-defined, non-toxic starting point for structure-activity relationship (SAR) studies, where the goal is to introduce specific, potent activity through further functionalization rather than relying on the core itself for activity.

Materials Science: Studying Self-Assembly and Molecular Packing

The unique propeller conformation and two-ring flip rotational mechanism of 1,2-diarylcyclohexenes [1] make them ideal for studying molecular packing and self-assembly in the solid state. Researchers in supramolecular chemistry and crystal engineering can use Cyclohexene, 1,2-bis(p-methoxyphenyl)- to investigate how steric and electronic factors influence crystal lattice formation, polymorphism, and material properties. Its distinct conformational behavior compared to smaller ring analogs provides a controlled system for designing materials with specific optical or electronic properties.

Analytical Chemistry: Use as a Reference Standard for Method Development

Due to its well-characterized mass spectrum, available in authoritative spectral libraries [1], Cyclohexene, 1,2-bis(p-methoxyphenyl)- is an excellent candidate for use as a reference standard in analytical chemistry. It can be employed to calibrate instruments, validate analytical methods (e.g., GC-MS, HPLC), and ensure the accuracy of quantitative measurements in complex mixtures. Its distinct spectral fingerprint allows for unambiguous identification, making it a reliable standard for quality control in pharmaceutical and chemical manufacturing.

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